molecular formula C17H16N2O B12897986 (2Z)-4-Ethenyl-N,3-diphenyl-1,3-oxazolidin-2-imine CAS No. 121485-54-9

(2Z)-4-Ethenyl-N,3-diphenyl-1,3-oxazolidin-2-imine

Katalognummer: B12897986
CAS-Nummer: 121485-54-9
Molekulargewicht: 264.32 g/mol
InChI-Schlüssel: ZWAVTBLLPYBEDS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-Phenyl-4-vinyloxazolidin-2-ylidene)aniline is a heterocyclic compound with a molecular formula of C17H16N2O and a molecular weight of 264.32 g/mol This compound is characterized by the presence of an oxazolidine ring, which is a five-membered ring containing both nitrogen and oxygen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Phenyl-4-vinyloxazolidin-2-ylidene)aniline typically involves the reaction of aniline derivatives with oxazolidine precursors under specific conditions. One common method involves the condensation of 3-phenyl-4-vinyloxazolidin-2-one with aniline in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as toluene or ethanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of N-(3-Phenyl-4-vinyloxazolidin-2-ylidene)aniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-Phenyl-4-vinyloxazolidin-2-ylidene)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxazolidinone derivatives, reduced oxazolidine compounds, and substituted phenyl or vinyl derivatives .

Wirkmechanismus

The mechanism of action of N-(3-Phenyl-4-vinyloxazolidin-2-ylidene)aniline involves its interaction with specific molecular targets and pathways. The oxazolidine ring can interact with enzymes and receptors, modulating their activity. The phenyl and vinyl groups contribute to the compound’s binding affinity and specificity towards these targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(3-Phenyl-4-vinyloxazolidin-2-ylidene)aniline is unique due to its specific oxazolidine ring structure, which imparts distinct chemical reactivity and potential biological activities. The presence of both phenyl and vinyl groups further enhances its versatility in various applications .

Eigenschaften

CAS-Nummer

121485-54-9

Molekularformel

C17H16N2O

Molekulargewicht

264.32 g/mol

IUPAC-Name

4-ethenyl-N,3-diphenyl-1,3-oxazolidin-2-imine

InChI

InChI=1S/C17H16N2O/c1-2-15-13-20-17(18-14-9-5-3-6-10-14)19(15)16-11-7-4-8-12-16/h2-12,15H,1,13H2

InChI-Schlüssel

ZWAVTBLLPYBEDS-UHFFFAOYSA-N

Kanonische SMILES

C=CC1COC(=NC2=CC=CC=C2)N1C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.